![molecular formula C8H10BrN5 B13071244 4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains two pyrazole rings Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the bromination of pyrazole derivatives. One common method is the bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a de-brominated pyrazole compound.
Scientific Research Applications
4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The exact mechanism of action of 4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine atom can form halogen bonds with amino acid residues, enhancing binding affinity and specificity . The pyrazole rings can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with a single pyrazole ring.
1-(4-Bromophenyl)-1H-pyrazole: Contains a phenyl group instead of an ethyl-pyrazole moiety.
4-Bromo-3,5-dimethyl-1H-pyrazole: Features additional methyl groups on the pyrazole ring.
Uniqueness
4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its dual pyrazole structure, which can enhance its binding interactions and biological activity. The presence of the ethyl linker provides additional flexibility and spatial orientation, potentially improving its efficacy in various applications.
Properties
Molecular Formula |
C8H10BrN5 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-bromo-1-(2-pyrazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12) |
InChI Key |
IQCQWLYJPRXBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)

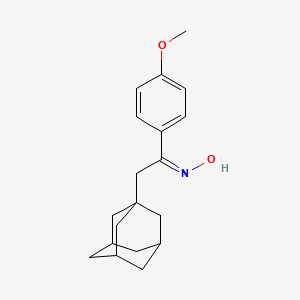
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
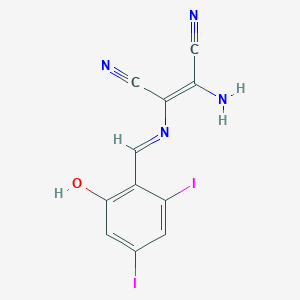
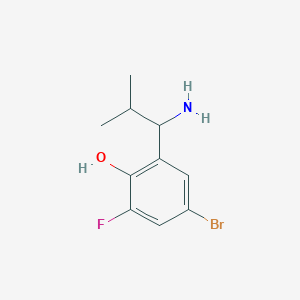
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
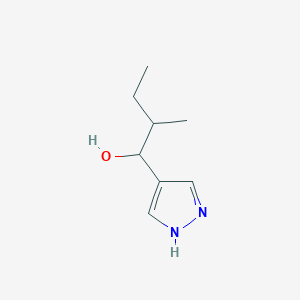
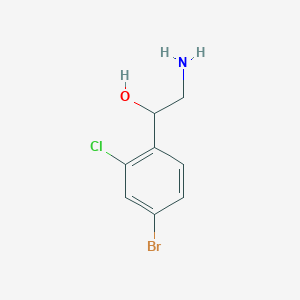


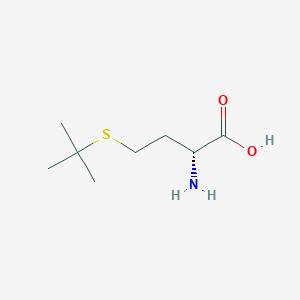
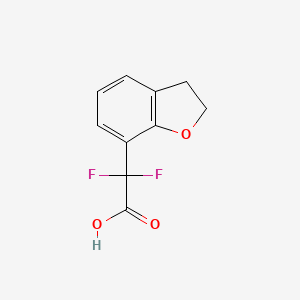
![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
